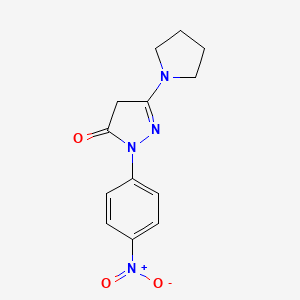

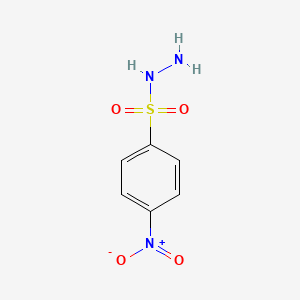

4-Nitrobenzenesulfonohydrazide

概要

説明

4-Nitrobenzenesulfonohydrazide is a chemical compound that has been used as a nitrene source during a one-pot procedure for copper (I)-catalyzed asymmetric alkene aziridination . It has also been found to react with diazacrown ether, N, N ′-dibenzyl-1,7,10,16-tetraoxo-4,13-diazacyclooctadecane to form molecular complexes .

Synthesis Analysis

The synthesis of this compound involves reactions of 2-hydroxy-3-methoxybenzaldehyde with p-toluenesulfonyl hydrazide and 4-nitrosulfonyl hydrazide under classical heating, leading to the corresponding sulfonamide Schiff bases . These synthesized compounds were characterized by their spectroscopic data and elemental analysis .

Chemical Reactions Analysis

This compound has been involved in various chemical reactions. For instance, it has been used as the nitrene source during a one-pot procedure for copper (I)-catalyzed asymmetric alkene aziridination . It has also been found to react with diazacrown ether, N, N ′-dibenzyl-1,7,10,16-tetraoxo-4,13-diazacyclooctadecane to form molecular complexes .

科学的研究の応用

Detection Enhancement in LC-MS

4-Nitrobenzenesulfonyl chloride, closely related to 4-Nitrobenzenesulfonohydrazide, has shown significant utility in enhancing the detection of estrogens in biological fluids when using liquid chromatography–mass spectrometry (LC-MS). This compound reacts quickly and quantitatively with estrogens, increasing detection responses by 8–23 times, thereby improving the accuracy and sensitivity of LC-MS in biological studies (Higashi et al., 2006).

Radical Generation in Photolysis

4-Nitrobenzenesulfenate esters, derivatives of this compound, are effective precursors for generating alkoxyl radicals under laser flash photolysis conditions. They are efficiently cleaved to produce these radicals, which are pivotal in studying the kinetics of radical-based reactions in organic chemistry (Horner et al., 2000).

Structural Analysis of Derivatives

The crystal structures of various N′-(arylidene)4-nitrobenzenesulfonohydrazides have been explored to understand the influence of substitutions on structural parameters and supramolecular features. This research is significant in the field of crystallography and material science, offering insights into the structural dynamics of such compounds (Salian et al., 2018).

Peptide Synthesis Applications

2-Nitrobenzenesulfonohydrazide, a variant of this compound, has been used in the on-resin reduction of C=C double bonds in peptide derivatives during solid-phase peptide synthesis. This method is compatible with common protecting groups and is useful in preparing highly elaborated peptide derivatives and peptidomimetics (García-Aranda et al., 2009).

Reagent Preparation for Organic Synthesis

o-Nitrobenzenesulfonylhydrazide (NBSH), a close relative of this compound, has been valued for its utility in organic synthesis. It facilitates various transformations, such as the synthesis of allenes andthe reductive transposition of allylic alcohols. NBSH is employed in Mitsunobu displacement reactions, operating under mild conditions, which is especially beneficial for substrates with sensitive functional groups. The preparation of high-purity NBSH and its handling and storage are essential for the success of these methodologies (Myers et al., 1997).

Sulfonamide Chemistry

4-Nitrobenzenesulfonamides, related to this compound, demonstrate versatility in the preparation of secondary amines and protection of amines. These compounds are prepared from primary amines and can undergo smooth alkylation, yielding N-alkylated sulfonamides. They can be deprotected to form secondary amines, highlighting their utility in synthetic organic chemistry (Fukuyama et al., 1995).

Enzyme Inhibition Research

A study involving 4-Chloro-3-nitrobenzenesulfonamide, a compound related to this compound, demonstrated its ability to form novel [1,4]oxazepine-based primary sulfonamides. These compounds exhibited strong inhibition of human carbonic anhydrases, important in therapeutic research. The primary sulfonamide functionality was crucial for both the ring construction and enzyme inhibition (Sapegin et al., 2018).

作用機序

While the specific mechanism of action for 4-Nitrobenzenesulfonohydrazide is not explicitly stated in the search results, sulfonamides, a group of compounds to which this compound belongs, are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Safety and Hazards

特性

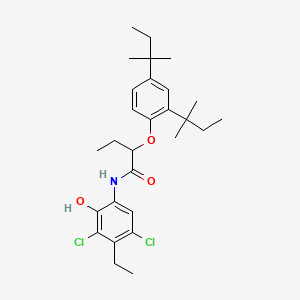

IUPAC Name |

4-nitrobenzenesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4S/c7-8-14(12,13)6-3-1-5(2-4-6)9(10)11/h1-4,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFQGKRLZCXSPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30278033 | |

| Record name | 4-Nitrobenzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2937-05-5 | |

| Record name | NSC5767 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrobenzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4-Nitrobenzenesulfonohydrazide in organic synthesis, and how does its structure influence its reactivity?

A: this compound is a versatile reagent in organic synthesis, often employed in the creation of various heterocyclic compounds, particularly pyrazoles []. Its structure plays a crucial role in its reactivity:

Q2: How do substituents on the benzene ring of N'-(arylidene)-4-nitrobenzenesulfonohydrazide derivatives affect their crystal structures and intermolecular interactions?

A: Research has shown that the nature and position of substituents on the benzene ring of N'-(arylidene)-4-nitrobenzenesulfonohydrazide derivatives significantly influence their crystal packing and intermolecular interactions []. For example, the presence of a chlorine atom in (E)-4-nitro-N′-(2-chlorobenzylidene)benzenesulfonohydrazide leads to different intermolecular interactions compared to the methyl-substituted derivatives like (E)-4-nitro-N′-(2-methylbenzylidene)benzenesulfonohydrazide and (E)-4-nitro-N′-(4-methylbenzylidene)benzenesulfonohydrazide. These differences are evident from the analysis of their crystal structures and Hirshfeld surface analyses [].

Q3: Are there any studies exploring the potential biological activities of this compound derivatives?

A: While the provided research focuses on structural characterization and synthetic applications, some studies investigate the biological activities of this compound derivatives. These derivatives, specifically N'-(substituted arylmethylidene)-4-nitrobenzenesulfonohydrazides, have shown promising antibacterial activity against various bacterial species, notably Pseudomonas aeruginosa []. Further research is needed to understand the mechanism of action and explore their potential as antibacterial agents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。